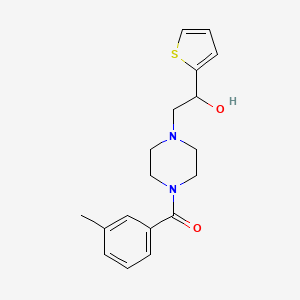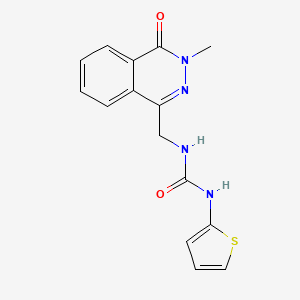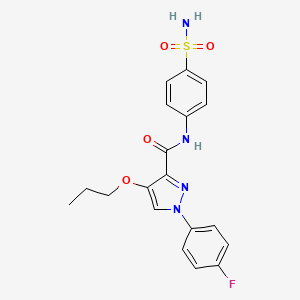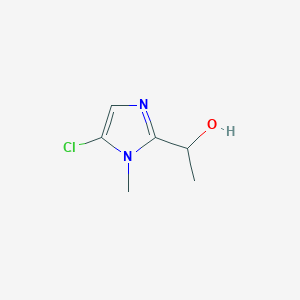![molecular formula C24H27N5O2S2 B3007409 2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide CAS No. 1359312-15-4](/img/structure/B3007409.png)
2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with potential medicinal properties . It belongs to the class of compounds known as pyrazolo-pyridines, which are known for their anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar compounds involves a two-step reaction . The first step is the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. Alkynes, for instance, are organic molecules made of the functional group carbon-carbon triple bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. Alcohols, for example, are organic compounds with a hydroxyl (OH) functional group on an aliphatic carbon atom .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
This compound is associated with the synthesis of innovative heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. Research highlights its role in generating compounds with potential insecticidal activity against pests like the cotton leafworm, Spodoptera littoralis. These compounds include pyrrole, pyridine, and thiophene derivatives, among others, which are identified through various spectroscopic techniques such as IR, MS, and NMR (Fadda et al., 2017).
Coordination Complexes and Antioxidant Activity
Another application involves synthesizing coordination complexes with metals like Co(II) and Cu(II), using pyrazole-acetamide derivatives. These complexes have been studied for their antioxidant activity, showing significant potential in scavenging free radicals, which is crucial in combating oxidative stress-related diseases (Chkirate et al., 2019).
Radioligand Synthesis for Imaging
The compound plays a role in synthesizing selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This application is critical in neurological research, aiding in the study of brain inflammation and neurodegeneration (Dollé et al., 2008).
Antimicrobial and Antitumor Activities
Research also explores its derivatives for antimicrobial and antitumor activities. For instance, thiazoles and their fused derivatives synthesized from related precursors have shown promising antimicrobial properties against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Wardkhan et al., 2008).
Additionally, certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their antitumor activity, indicating the compound's relevance in cancer research. Some derivatives displayed moderate activity against human breast adenocarcinoma cell lines, highlighting their potential as anticancer agents (El-Morsy et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2S2/c1-5-29-22-21(16(4)27-29)26-24(28(23(22)31)13-19-7-6-12-32-19)33-14-20(30)25-18-10-8-17(9-11-18)15(2)3/h6-12,15H,5,13-14H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZUDOQVFSTYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CS3)SCC(=O)NC4=CC=C(C=C4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(allyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3007329.png)


![Tert-butyl 3-[[(2-chloroacetyl)amino]methyl]-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B3007335.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-isopentylquinazoline-2,4(1H,3H)-dione](/img/structure/B3007336.png)
![3-(2-chlorophenyl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B3007337.png)
![3-(3,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3007339.png)
![4-[2-(2-Chloro-5-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3007340.png)
![tert-Butyl N-[2-(2-methylpiperidin-4-yl)ethyl]carbamate](/img/structure/B3007341.png)



![4-methoxy-3-methyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B3007346.png)
